molecular formula C8H11NO B1627070 4-Methoxy-2,6-dimethylpyridine CAS No. 20815-02-5

4-Methoxy-2,6-dimethylpyridine

Cat. No. B1627070
CAS RN: 20815-02-5
M. Wt: 137.18 g/mol
InChI Key: BCBIEDKMLUJHJE-UHFFFAOYSA-N
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Description

4-Methoxy-2,6-dimethylpyridine (also known as 4-MDP) is an aromatic heterocyclic organic compound with a molecular formula of C7H9NO. It is a colorless liquid with a strong odor and a boiling point of about 125°C. 4-MDP is a common intermediate in the synthesis of pharmaceuticals, fragrances, and other compounds. It is also used in the production of certain pesticides, dyes, and other chemicals.

Scientific Research Applications

Acid-Base Equilibria Studies

4-Methoxy-2,6-dimethylpyridine N-oxide has been studied in the context of acid-base equilibria. Barczyński and Szafran (1994) investigated its behavior in solutions with trifluoroacetic acid, providing insights into the formation and dissociation constants of various chemical species. This research contributes to the understanding of hydrogen bonds in acid-base complexes (Barczyński & Szafran, 1994).

Crystal Structure Analysis

The crystal structure of 4-methoxy-2,6-dimethylpyridine N-oxide in complex with pentachlorophenol was determined by X-ray analysis, providing valuable information on molecular interactions and hydrogen bonding. This study by Dega-Szafran et al. (1995) contributes to the broader understanding of molecular structures and interactions in chemistry (Dega-Szafran et al., 1995).

Synthesis and Reactivity

Significant research has been conducted on the synthesis and reactivity of derivatives of 4-methoxy-2,6-dimethylpyridine. For example, Liang (2007) explored a method for synthesizing 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine, contributing to the field of synthetic chemistry (Liang, 2007).

Zeolite Research

Jacobs and Heylen (1974) investigated the adsorption of 2,6-dimethylpyridine on various zeolites, revealing insights into the selective reaction of these compounds with hydroxyl groups. This research is crucial for understanding the interactions within zeolite catalysts (Jacobs & Heylen, 1974).

Nonlinear Optical Properties

Research by Xiao et al. (2010) on novel chromophores based on 4-methoxy-2,6-dimethylpyridine derivatives has provided insights into their absorption and photoluminescence properties. This study contributes to the field of materials science, particularly in the area of photonics (Xiao et al., 2010).

properties

IUPAC Name

4-methoxy-2,6-dimethylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO/c1-6-4-8(10-3)5-7(2)9-6/h4-5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCBIEDKMLUJHJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=N1)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20578094
Record name 4-Methoxy-2,6-dimethylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20578094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methoxy-2,6-dimethylpyridine

CAS RN

20815-02-5
Record name 4-Methoxy-2,6-dimethylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20578094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Sodium methoxide (2 eq.) was dissolved in methanol (1.5 volumes) and dry dimethylformamide (2 volumes). The solution was heated to (95-100ℑ C.)and while stirring under a stream of nitrogen, 4-chlorolutidine (1 eq.) was added dropwise. At the end of the reaction (about 2 hours), the mixture was cooled in an ice bath and cold water (10 volumes) was added. The product was extracted with dichloromethane (3×2 volumes). The combined organic extracts were dried over sodium sulfate, filtered and the solvent was evaporated under vacuum. Light yellow oil was obtained in 72% yield.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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